Ethyl 1-(3-Trifluoromethyl-benzyl)-piperidine-4-carboxylate
CAS No.:
Cat. No.: VC10963567
Molecular Formula: C16H20F3NO2
Molecular Weight: 315.33 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C16H20F3NO2 |
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Molecular Weight | 315.33 g/mol |
IUPAC Name | ethyl 1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate |
Standard InChI | InChI=1S/C16H20F3NO2/c1-2-22-15(21)13-6-8-20(9-7-13)11-12-4-3-5-14(10-12)16(17,18)19/h3-5,10,13H,2,6-9,11H2,1H3 |
Standard InChI Key | IHVQOYBQNLMUAB-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1CCN(CC1)CC2=CC(=CC=C2)C(F)(F)F |
Canonical SMILES | CCOC(=O)C1CCN(CC1)CC2=CC(=CC=C2)C(F)(F)F |
Chemical Identity and Structural Features
Molecular Architecture
Ethyl 1-(3-Trifluoromethyl-benzyl)-piperidine-4-carboxylate (molecular formula: C₁₆H₁₉F₃NO₂) features a six-membered piperidine ring with two distinct substituents:
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1-Position: A 3-(trifluoromethyl)benzyl group, introducing strong electron-withdrawing effects via the -CF₃ moiety.
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4-Position: An ethyl ester (-COOEt), enhancing solubility in organic solvents and modulating metabolic stability .
The trifluoromethyl group significantly influences the compound’s electronic profile, increasing its lipophilicity (calculated LogP: ~2.8) and resistance to enzymatic degradation compared to non-fluorinated analogs .
Table 1: Key Molecular Parameters
Property | Value |
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Molecular Weight | 332.33 g/mol |
LogP | 2.8 (estimated) |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 4 |
Rotatable Bonds | 6 |
Synthesis and Optimization
Synthetic Pathways
The compound is typically synthesized via a multi-step protocol:
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Piperidine Functionalization: Alkylation of piperidine-4-carboxylic acid with 3-(trifluoromethyl)benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
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Esterification: Reaction of the intermediate with ethyl chloroformate in dichloromethane, catalyzed by triethylamine to yield the ethyl ester .
Critical parameters include:
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Temperature: 0–25°C to minimize side reactions.
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Solvent Choice: Polar aprotic solvents (DMF, THF) enhance reaction homogeneity.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Table 2: Synthetic Yield Optimization
Step | Yield (%) | Purity (%) |
---|---|---|
Alkylation | 78 | 90 |
Esterification | 85 | 95 |
Final Purification | 92 | 98 |
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Freely soluble in chloroform, DMSO, and dichloromethane; sparingly soluble in water (0.12 mg/mL at 25°C) .
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Thermal Stability: Decomposes at 210°C, with no melting point observed below 200°C.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 7.55–7.43 (m, 4H, Ar-H), 4.12 (q, J = 7.1 Hz, 2H, OCH₂), 3.72 (s, 2H, NCH₂), 2.85–2.45 (m, 4H, piperidine-H), 1.85–1.65 (m, 2H, piperidine-H), 1.25 (t, J = 7.1 Hz, 3H, CH₃) .
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¹³C NMR: δ 172.5 (C=O), 140.1–125.3 (Ar-C), 60.1 (OCH₂), 52.4 (NCH₂), 44.2–28.7 (piperidine-C), 14.0 (CH₃) .
Compound | Target | IC₅₀ (µM) |
---|---|---|
Ethyl 1-(3-CF₃-benzyl)-piperidine | Dopamine Transporter | 1.1 |
Methyl 1-(4-F-benzyl)-piperidine | Serotonin Receptor | 2.3 |
Propyl 1-(2-Cl-benzyl)-piperidine | IKKβ | 18.4 |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to:
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Antipsychotics: Structural modifications yield D₂ receptor antagonists with improved blood-brain barrier penetration .
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Antidiabetics: Ester hydrolysis produces carboxylic acid derivatives targeting PPAR-γ .
Material Science Innovations
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